Cas no 120209-97-4 (2,7-Diaminophenazine)
2,7-Diaminophenazine Chemical and Physical Properties
Names and Identifiers
-
- 2,7-Phenazinediamine
- 2,7-diaminophenazine
- phenazine-2,7-diamine
- BRN 0177821
- CCRIS 3026
- Phenazine, 2,7-diamino-
- DIAMINOPHENAZINE, 2,7-
- 4-25-00-03048 (Beilstein Handbook Reference)
- 120209-97-4
- SCHEMBL3480837
- UNII-8ZPH5H8LRJ
- DTXSID20152737
- 8ZPH5H8LRJ
- 2,7-Diaminophenazine
-
- Inchi: 1S/C12H10N4/c13-7-1-3-9-11(5-7)16-10-4-2-8(14)6-12(10)15-9/h1-6H,13-14H2
- InChI Key: ZNXLTODDKYXLAD-UHFFFAOYSA-N
- SMILES: N1C2C=CC(=CC=2N=C2C=CC(=CC=12)N)N
Computed Properties
- Exact Mass: 210.0907
- Monoisotopic Mass: 210.090546336g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 231
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 77.8Ų
Experimental Properties
- PSA: 77.82
2,7-Diaminophenazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D416643-50mg |
2,7-Diaminophenazine |
120209-97-4 | 50mg |
$253.00 | 2023-05-18 | ||
| TRC | D416643-250mg |
2,7-Diaminophenazine |
120209-97-4 | 250mg |
$ 1200.00 | 2023-09-07 | ||
| TRC | D416643-500mg |
2,7-Diaminophenazine |
120209-97-4 | 500mg |
$1918.00 | 2023-05-18 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T55085-50mg |
2,7-diaminophenazine |
120209-97-4 | 50mg |
¥2870.00 | 2022-09-16 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T55085-250mg |
2,7-diaminophenazine |
120209-97-4 | 250mg |
¥12670.00 | 2022-09-16 | ||
| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T55085-500mg |
2,7-diaminophenazine |
120209-97-4 | 500mg |
¥22260.00 | 2022-09-16 |
2,7-Diaminophenazine Related Literature
-
Yu-Xin Che,Xiao-Ni Qi,Qi Lin,Hong Yao,Wen-Juan Qu,Bingbing Shi,You-Ming Zhang,Tai-Bao Wei J. Mater. Chem. C 2022 10 11119
-
Hanyin Zhang,Yubo Geng,Jin Huang,Zixiao Wang,Kun Du,Haoyuan Li Energy Environ. Sci. 2023 16 889
Additional information on 2,7-Diaminophenazine
Professional Introduction to Compound with CAS No. 120209-97-4 and Product Name: 2,7-Diaminophenazine
The compound identified by the CAS number 120209-97-4 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. The product name, 2,7-Diaminophenazine, provides a precise molecular descriptor, highlighting its structural characteristics and potential applications. This introduction aims to delve into the properties, synthesis, and emerging applications of this compound, drawing upon the latest research findings to underscore its relevance in contemporary scientific endeavors.
2,7-Diaminophenazine is a heterocyclic aromatic amine that belongs to the phenazine class of compounds. This class is well-documented for its diverse pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The presence of two amino groups at the 2- and 7-positions enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules. The unique structural framework of 2,7-Diaminophenazine allows for selective interactions with biological targets, which has been leveraged in the development of novel therapeutic agents.
In recent years, there has been a surge in research focused on developing small-molecule inhibitors for various diseases. 2,7-Diaminophenazine has emerged as a promising scaffold due to its ability to modulate enzyme activity and cellular signaling pathways. For instance, studies have demonstrated its potential in inhibiting kinases and phosphodiesterases, which are key players in cancer progression. The compound's ability to cross the blood-brain barrier has also opened avenues for neuropharmacological applications, particularly in conditions such as Alzheimer's and Parkinson's diseases.
The synthesis of 2,7-Diaminophenazine typically involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to improve yield and purity, ensuring that the final product meets stringent quality standards. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the phenazine core structure. Additionally, green chemistry principles have been integrated into synthetic protocols to minimize environmental impact and enhance sustainability.
One of the most compelling aspects of 2,7-Diaminophenazine is its versatility as a building block for drug discovery. Researchers have harnessed its structural features to design derivatives with enhanced potency and selectivity. For example, modifications at the amino positions have led to compounds with improved solubility and bioavailability. Furthermore, computational modeling has played a crucial role in predicting binding affinities and optimizing molecular interactions between 2,7-Diaminophenazine derivatives and their target proteins.
Current research efforts are focused on exploring the therapeutic potential of 2,7-Diaminophenazine in treating infectious diseases caused by resistant pathogens. Preliminary studies have shown that certain derivatives exhibit broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. This finding is particularly significant given the growing crisis of antibiotic resistance worldwide. Additionally, the compound's ability to disrupt bacterial biofilm formation has opened new avenues for developing novel antimicrobial strategies.
The pharmacokinetic profile of 2,7-Diaminophenazine has been extensively studied to ensure optimal therapeutic efficacy. Metabolic stability assessments have revealed that the compound undergoes controlled degradation within biological systems, allowing for sustained activity without excessive toxicity. Furthermore, preclinical trials have demonstrated favorable safety profiles when administered at therapeutic doses. These findings have laid the groundwork for conducting human clinical trials to evaluate its efficacy in treating various medical conditions.
The future prospects for 2,7-Diaminophenazine are vast and multifaceted. Ongoing research is exploring its potential applications in regenerative medicine and tissue engineering. The compound's ability to stimulate cell proliferation and differentiation has made it a candidate for developing novel therapies for wound healing and organ regeneration. Moreover, its interaction with metal ions has sparked interest in using it as a chelating agent for treating metal poisoning disorders.
In conclusion,2,7-Diaminophenazine (CAS No. 120209-97-4) represents a significant advancement in pharmaceutical chemistry due to its unique structural properties and diverse applications. The latest research findings underscore its potential as a therapeutic agent across multiple disease domains. As scientific understanding continues to evolve,2,7-Diaminophenazine is poised to play an increasingly pivotal role in shaping future medical treatments.
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